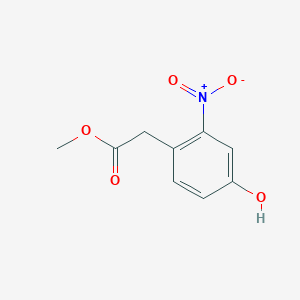

4-Methoxycarbonylmethyl-3-nitrophenol

CAS No.:

Cat. No.: VC13896981

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO5 |

|---|---|

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | methyl 2-(4-hydroxy-2-nitrophenyl)acetate |

| Standard InChI | InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3 |

| Standard InChI Key | HPENIXPTZDLZMQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The molecular formula of 4-methoxycarbonylmethyl-3-nitrophenol is C₁₀H₁₁NO₆, derived from a phenol backbone with two functional groups:

-

A nitro group (-NO₂) at the 3-position, which introduces strong electron-withdrawing effects.

-

A methoxycarbonylmethyl group (-OCH₂CO₂CH₃) at the 4-position, contributing steric bulk and polarity.

This combination creates a molecule with dual reactivity: the nitro group facilitates electrophilic substitution reactions, while the ester moiety enables nucleophilic acyl substitutions or hydrolysis .

Table 1: Comparative Structural Data of Nitrophenol Derivatives

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no direct synthesis of 4-methoxycarbonylmethyl-3-nitrophenol is documented, its preparation likely involves:

-

Nitration of Precursor Phenols: Introducing the nitro group to a methoxycarbonylmethyl-substituted phenol under controlled acidic conditions.

-

Esterification Reactions: Coupling a methyl ester to a hydroxyphenylacetic acid intermediate, followed by nitration .

A plausible pathway, inspired by the synthesis of 3-methoxy-4-nitrophenol , involves:

-

Starting with 4-hydroxybenzylacetic acid methyl ester.

-

Nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the 3-position.

-

Purification via recrystallization from ethanol/water.

Table 2: Reaction Conditions for Nitrophenol Derivatives

| Compound | Reaction Temperature (°C) | Solvent System | Yield (%) |

|---|---|---|---|

| 3-Methoxy-4-nitrophenol | 80 | DMSO/Water | 95 |

| 4-Amino-3-nitrophenol | 150–154 (melting) | DMSO/Methanol | N/A |

Physicochemical Properties

Table 3: Hypothesized Physical Properties

Applications in Industrial and Research Contexts

Organic Synthesis Intermediate

The compound’s dual functional groups make it a versatile precursor:

-

Nitro Reduction: Catalytic hydrogenation could yield 3-amino-4-methoxycarbonylmethylphenol, a potential diazo component in dyes.

-

Ester Hydrolysis: Conversion to the carboxylic acid derivative for coordination chemistry or polymer synthesis .

Pharmaceutical Relevance

Analogous nitrophenols, such as 3-methyl-4-nitrophenol, inhibit enzymes like cytochrome P450 . 4-Methoxycarbonylmethyl-3-nitrophenol may serve as a scaffold for protease inhibitors or anti-inflammatory agents, though pharmacological studies are absent.

Future Research Directions

-

Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.

-

Biological Screening: Evaluating antimicrobial or anticancer potential in vitro.

-

Materials Science: Investigating its utility in photosensitive resins or coordination polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume